3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide
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Overview
Description
3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide is a complex organic compound with a unique structure that includes a cyano group, a pyridinium ion, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridinium and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and pyridinium ion play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-naphthyl)-1-oxidopyridin-1-ium-4-ylsulfanyl-2-methylpropanoic acid
- N-benzylidene-1-diethoxyphosphoryl-1-methylethylamine N-oxide
Uniqueness
3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
Properties
CAS No. |
630121-67-4 |
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Molecular Formula |
C19H20N4O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-cyano-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C19H20N4O2/c20-13-15-4-3-5-17(12-15)19(24)21-14-22-10-7-16(8-11-22)18-6-1-2-9-23(18)25/h1-6,9,12,16H,7-8,10-11,14H2,(H,21,24) |
InChI Key |
MCZLHNBAUWKVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=[N+]2[O-])CNC(=O)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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